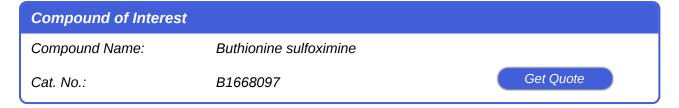


# Synergistic Chemo- and Radiosensitization by Buthionine Sulfoximine: A Comparative Guide

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An In-depth Analysis of **Buthionine Sulfoximine**'s Role in Enhancing Cancer Therapies Through Glutathione Depletion

Buthionine sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase, a key enzyme in the synthesis of glutathione (GSH).[1][2] Glutathione is a critical intracellular antioxidant that plays a significant role in protecting cancer cells from the cytotoxic effects of various chemotherapeutic agents and radiation by neutralizing reactive oxygen species (ROS) and detoxifying drugs.[1][2][3] Elevated levels of GSH in tumor cells are often associated with resistance to treatment.[3][4][5][6][7] By depleting intracellular GSH, BSO effectively sensitizes cancer cells to a range of anticancer therapies, offering a promising strategy to overcome drug resistance and improve treatment efficacy.[1][3][4][5][7][8][9][10][11] [12][13][14][15]

This guide provides a comparative overview of the synergistic effects of BSO with various anticancer drugs and radiation, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

## **Mechanism of BSO-Induced Sensitization**

The primary mechanism by which BSO enhances the efficacy of cancer therapies is through the depletion of intracellular GSH.[1] This depletion leads to several downstream effects that render cancer cells more susceptible to treatment-induced damage:

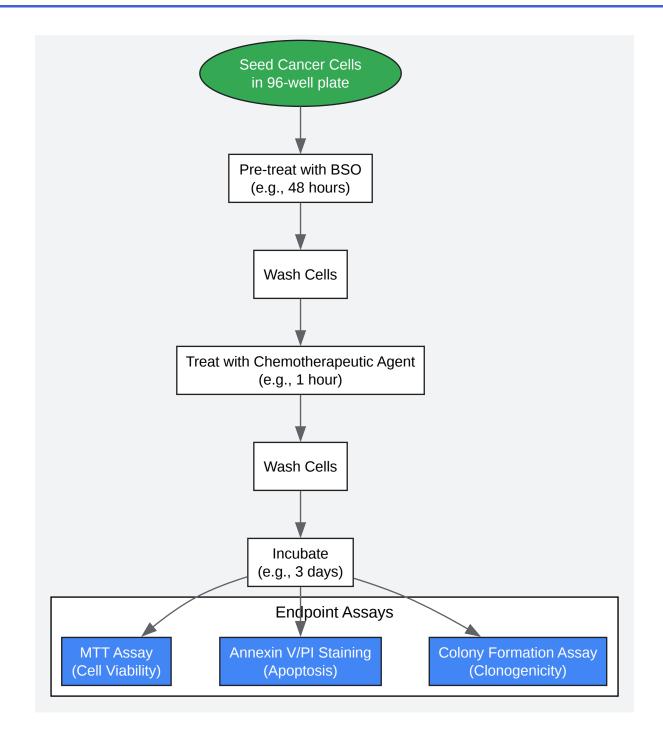




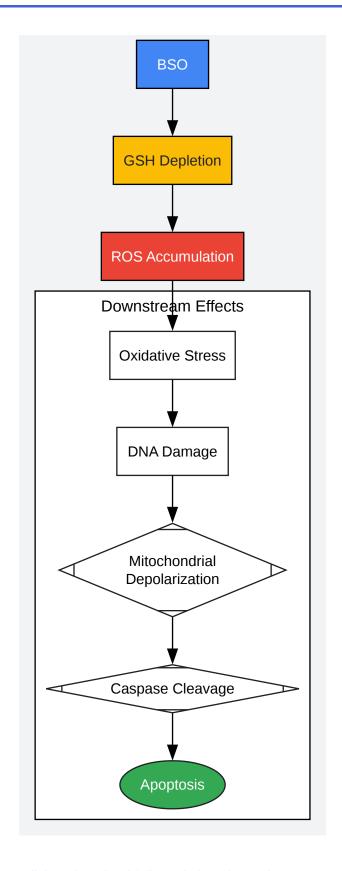


- Increased Oxidative Stress: Chemotherapeutic agents and radiation often generate ROS, which cause cellular damage and induce apoptosis.[16] GSH is a primary scavenger of these ROS. By inhibiting GSH synthesis, BSO allows for the accumulation of ROS, leading to increased oxidative stress and enhanced cancer cell killing.[17]
- Impaired Drug Detoxification: GSH can directly bind to and detoxify certain
  chemotherapeutic drugs, such as alkylating agents and platinum compounds, facilitating
  their efflux from the cell.[1][4] BSO-mediated GSH depletion inhibits this detoxification
  pathway, leading to higher intracellular drug concentrations and increased cytotoxicity.[4]
- Reversal of Drug Resistance: Cancer cells with acquired resistance to drugs like melphalan
  or cisplatin often exhibit elevated GSH levels.[4] BSO has been shown to reverse this
  resistance by reducing these elevated GSH concentrations.[4]
- Induction of Ferroptosis: Recent studies suggest that GSH depletion by BSO can induce ferroptosis, a form of iron-dependent, non-apoptotic cell death characterized by lipid peroxidation.[1] This provides an alternative mechanism for cell killing, which may be particularly effective in apoptosis-resistant tumors.[1]









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